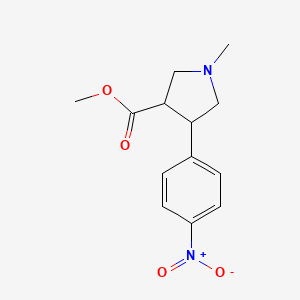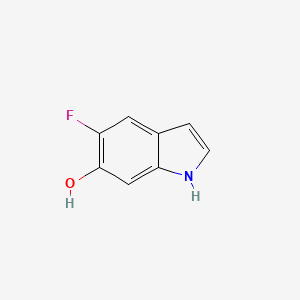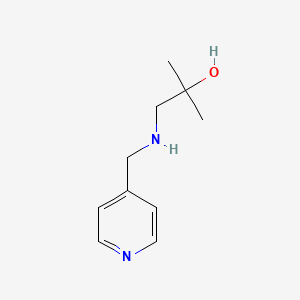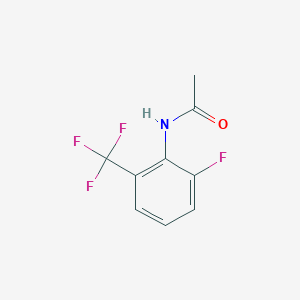
N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Fluoro-6-(trifluoromethyl)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate
Comparison: N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical properties compared to isocyanate derivatives. The acetamide group provides different reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
88288-08-8 |
|---|---|
Fórmula molecular |
C9H7F4NO |
Peso molecular |
221.15 g/mol |
Nombre IUPAC |
N-[2-fluoro-6-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3,(H,14,15) |
Clave InChI |
UMRYXSUZGKZMJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC=C1F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)

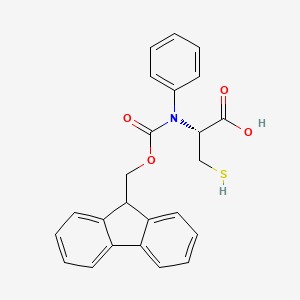
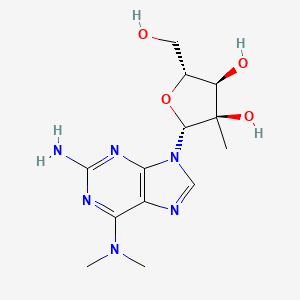
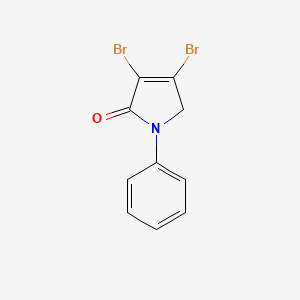
![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)

